Ethyl 6-chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 6-chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its diverse pharmacological properties. This compound is part of the quinoline family, which is widely recognized for its biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate typically involves the reaction of 4-hydroxyquinoline derivatives with chloroacetyl chloride and trifluoromethyl compounds. One common method includes heating the starting material with chloroacetyl chloride to form the desired product . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as sodium iodide, with the reaction being heated to reflux at around 65°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 6-chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: Similar structure but lacks the chloro substituent.
4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester: Similar but without the hydroxy group.
Uniqueness
Ethyl 6-chloro-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is unique due to its combination of chloro, hydroxy, and trifluoromethyl groups, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H9ClF3NO3 |
---|---|
Molecular Weight |
319.66 g/mol |
IUPAC Name |
ethyl 6-chloro-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H9ClF3NO3/c1-2-21-12(20)7-5-18-10-4-8(13(15,16)17)9(14)3-6(10)11(7)19/h3-5H,2H2,1H3,(H,18,19) |
InChI Key |
QKPRQQGNWLGARS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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